2-(o-Tolyl)oxazole-4-carbaldehyde
Description
Historical Context and Evolution of Oxazole (B20620) Chemistry
The journey of oxazole chemistry began in the late 19th and early 20th centuries, with the first synthesis of the parent heterocycle. smolecule.comkoreascience.kr Early methods, such as the Robinson-Gabriel synthesis which involves the cyclodehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes, laid the groundwork for accessing this aromatic ring system. smolecule.com A significant leap in the functionalization of these rings came with the application of reactions like the Vilsmeier-Haack formylation, which uses a Vilsmeier reagent (commonly generated from POCl₃ and DMF) to introduce an aldehyde group onto electron-rich heterocycles, including oxazoles. smolecule.comclockss.org This development was crucial for the emergence of oxazole-4-carbaldehydes as key synthetic intermediates. clockss.org
Structural Attributes of the Oxazole Ring System within Organic Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen atom and one nitrogen atom at the 1- and 3-positions, respectively. semanticscholar.org Its key structural and chemical properties are summarized below:
| Attribute | Description |
| Aromaticity | The ring possesses 6 π-electrons, conferring aromatic stability. |
| Planarity | All atoms in the ring are sp² hybridized, resulting in a planar structure. smolecule.com |
| Basicity | Oxazole is a weak base due to the lone pair of electrons on the nitrogen atom being part of the aromatic system. |
| Reactivity | The ring is susceptible to both electrophilic and nucleophilic attack. The aldehyde group in oxazole-4-carbaldehydes further enhances reactivity, providing a site for numerous chemical transformations. smolecule.com |
These attributes make the oxazole nucleus a stable yet versatile scaffold, readily incorporated into larger molecular designs.
Significance of Oxazole-4-Carbaldehyde (B56818) Scaffolds in Advanced Organic Synthesis
The true value of the oxazole-4-carbaldehyde scaffold lies in the reactivity of its aldehyde group. This functional group serves as a versatile handle for a wide array of chemical transformations, making these compounds highly prized intermediates. smolecule.comchemimpex.com The aldehyde can readily undergo reactions such as:
Condensation reactions: Formation of Schiff bases by reacting with primary amines is a common strategy to build larger, more complex heterocyclic systems. For example, 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes are condensed with hydrazines to produce quinoline-1,3-oxazole hybrids. researchgate.net
Wittig reactions: To form alkenes.
Reductions: To form primary alcohols.
Oxidations: To form carboxylic acids.
This synthetic flexibility allows chemists to use the oxazole-4-carbaldehyde core to construct a diverse library of molecules for screening in drug discovery and for the development of new materials. smolecule.comresearchgate.net
Overview of Research Trajectories for Aryl-Substituted Oxazole-4-Carbaldehydes
Research into aryl-substituted oxazole-4-carbaldehydes is largely driven by their potential as precursors to biologically active compounds. The aryl group at the 2-position and the carbaldehyde at the 4-position provide two distinct points for modification, enabling the systematic exploration of structure-activity relationships (SAR).
Current research often focuses on using these intermediates to synthesize larger, hybrid molecules with potential therapeutic applications. researchgate.net Studies have shown that compounds derived from these scaffolds exhibit promising anticancer and antimicrobial properties. smolecule.comresearchgate.netresearchgate.net For instance, the synthesis of 5-chloro-2-aryloxazole-4-carbaldehydes has been developed as a route to novel compounds, although this specific synthesis was found to be challenging for substrates with ortho-substituted aryl groups. clockss.org The development of efficient, one-pot synthesis methods for creating diverse libraries of substituted oxazoles from these aldehyde intermediates remains an active area of investigation. semanticscholar.orgbeilstein-journals.org
Specific Academic Interest in 2-(o-Tolyl)oxazole-4-carbaldehyde as a Versatile Intermediate
While much of the published research on tolyl-substituted oxazoles focuses on the para-isomer, this compound (CAS Number: 154136-88-6) holds specific academic interest due to the steric influence of the ortho-methyl group. pharmint.netchemicalbook.com This steric hindrance can significantly impact reaction outcomes and provides a unique tool for probing reaction mechanisms.
A notable example is in the synthesis of 2,4,5-trisubstituted oxazoles via Suzuki-Miyaura coupling. Research has shown that while the introduction of a p-tolyl group proceeds with good yield, the use of an o-tolyl group leads to only moderate yields. semanticscholar.orgbeilstein-journals.orgnih.gov This finding is synthetically significant, highlighting the challenges and opportunities presented by the sterically encumbered nature of the o-tolyl substituent.
The aldehyde functionality makes this compound a valuable building block for creating a range of derivatives for research purposes, including pharmaceutical and biological studies. lookchemicals.com Its thiazole (B1198619) analogue, 2-(o-Tolyl)thiazole-4-carbaldehyde, is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting a similar potential for the oxazole compound. chemimpex.com The strategic placement of the ortho-methyl group offers a unique steric and electronic profile that continues to be explored in the design of novel chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZEXAKLWTTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 O Tolyl Oxazole 4 Carbaldehyde and Congeners
Retrosynthetic Disconnections and Strategic Planning for Oxazole-4-Carbaldehyde (B56818) Construction
The design of a synthetic route to a target molecule like 2-(o-Tolyl)oxazole-4-carbaldehyde begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily accessible starting materials.
Identification of Key Precursors and Building Blocks
A primary retrosynthetic disconnection of the oxazole (B20620) ring in this compound points to several key precursors. One common strategy involves the disconnection of the C4-C5 and O1-C2 bonds, which suggests a precursor such as an α-acylamino ketone. wikipedia.orgsynarchive.com Specifically for our target molecule, this would be a 2-(o-toluamido) ketone derivative. Another powerful approach involves the formation of the oxazole ring from a nitrile and a diazo compound, highlighting o-tolunitrile (B42240) and a derivative of diazomalonaldehyde as key building blocks. koreascience.krkoreascience.kr
The aldehyde functionality at the C4 position is a crucial feature. Retrosynthetically, this can be envisioned as arising from the oxidation of a primary alcohol, the reduction of a carboxylic acid or its derivative, or directly installed using a formylating agent. For instance, a 4-(hydroxymethyl)oxazole or a 4-carboxyoxazole could serve as a late-stage intermediate.
Fragment-Based Approaches to the this compound Scaffold
Fragment-based approaches offer a modular and convergent strategy for the synthesis of complex molecules. For this compound, the molecule can be conceptually dissected into three main fragments: the o-tolyl group, the oxazole core, and the carbaldehyde group.
A logical fragment-based synthesis would involve coupling a building block containing the o-tolyl moiety with a synthon that provides the oxazole-4-carbaldehyde core. Alternatively, a more convergent approach assembles the oxazole ring from simpler fragments that already bear the necessary substituents. For example, the reaction between o-toluamide and a suitable three-carbon component already possessing the aldehyde or a precursor functionality would directly lead to the desired scaffold.
Established and Emerging Reaction Pathways for Oxazole-4-Carbaldehyde Synthesis
Several classical and modern synthetic methods are available for the construction of the oxazole-4-carbaldehyde core. These can be broadly categorized into cyclization-based methods and cycloaddition reactions.
Cyclization-Based Methods for Oxazole Ring Formation
The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com To synthesize this compound via this method, a key intermediate would be an α-(o-toluamido)-β-ketoaldehyde or a protected equivalent. The synthesis of this precursor can be challenging. However, modifications of the Robinson-Gabriel synthesis, such as those employing solid-phase techniques or novel dehydrating agents like trifluoroacetic anhydride, have expanded its scope. wikipedia.org A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has also been developed, offering a diversity-oriented approach. wikipedia.org
The Davidson oxazole synthesis provides an alternative route, typically starting from O-acylacyloins and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. researchgate.netjournals.cz This method is particularly useful for preparing di- and trisubstituted oxazoles. researchgate.netjournals.cz While effective, both the Robinson-Gabriel and Davidson syntheses often necessitate harsh reaction conditions, such as strong acids and high temperatures. journals.cz
| Method | Starting Materials | Conditions | Key Features |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Acid catalyst, high temperature | Well-established, versatile for various substituents. wikipedia.orgsynarchive.com |
| Davidson Synthesis | O-Acylacyloins, ammonium acetate | Glacial acetic acid, reflux | Good for di- and trisubstituted oxazoles. researchgate.netjournals.cz |
[3+2] Cycloaddition reactions have emerged as a powerful tool for the synthesis of five-membered heterocycles, including oxazoles. A notable example is the rhodium(II)-catalyzed reaction of diazomalonaldehyde with nitriles, which directly furnishes 2-substituted-1,3-oxazole-4-carboxaldehydes. koreascience.krkoreascience.kr This method has been shown to be effective for a range of aromatic and aliphatic nitriles, with aromatic nitriles generally providing higher yields. koreascience.kr Specifically, the reaction of diazomalonaldehyde with o-tolunitrile in the presence of a rhodium(II) acetate catalyst would be a direct route to this compound. koreascience.kr
Another relevant cycloaddition approach involves the reaction of acid chlorides with isocyanides in the presence of a base, which can yield 4,5-disubstituted oxazoles. rsc.org This methodology could be adapted to introduce the desired substituents at the C2 and C4 positions.
| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |
| [3+2] Cycloaddition | Diazomalonaldehyde, o-Tolunitrile | Rhodium(II) acetate | This compound | koreascience.kr |
| [3+2] Cycloaddition | Acid Chloride, Isocyanide | Base (e.g., DBU) | 4,5-Disubstituted oxazole | rsc.org |
An exploration into the synthesis of this compound and its related compounds reveals a variety of advanced chemical strategies. These methods leverage functionalization of existing rings, assembly through multicomponent reactions, and metal-catalyzed processes to achieve the desired molecular architecture.
2 Functionalization of Pre-formed Oxazole Cores Leading to Carbaldehydes
The introduction of a carbaldehyde group onto a pre-existing oxazole ring is a direct and effective strategy for synthesizing compounds like this compound. This approach relies on the inherent reactivity of the oxazole core and can be achieved through methods such as regioselective formylation or oxidation of other functional groups at the C4 position.
1 Regioselective Formylation Strategies
Regioselective formylation involves the direct introduction of a formyl group (-CHO) onto a specific position of the oxazole ring. The Vilsmeier-Haack reaction is a prominent method for this transformation. This reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate an electrophilic iminium species known as the Vilsmeier reagent.
The oxazole ring, being an electron-rich heterocycle, can undergo electrophilic substitution. The regioselectivity of the Vilsmeier-Haack formylation on oxazoles is dependent on the substitution pattern of the ring. For 2,5-disubstituted oxazoles, such as 5-methyl-2-phenyloxazole, formylation occurs selectively at the C4 position to yield the corresponding 4-carbaldehyde derivative. clockss.org This selectivity is attributed to the electronic properties of the ring, where the C4 position is most susceptible to electrophilic attack when C2 and C5 are occupied. Unexpectedly, in some cases, such as with o-acetaminophenols, reaction with the Vilsmeier reagent can lead to the formation of 2-formylpyrido[2,1-b]benzoxazoles. nih.gov
Table 1: Examples of Regioselective Formylation on Oxazole Cores
| Oxazole Substrate | Reagents | Position of Formylation | Product | Reference |
|---|---|---|---|---|
| 5-Methyl-2-phenyloxazole | DMF/POCl₃ | C4 | 5-Methyl-2-phenyloxazole-4-carbaldehyde | clockss.org |
2 Oxidation of Oxazole-4-Carboxylates and Related Functional Groups
An alternative route to oxazole-4-carbaldehydes involves the oxidation of a pre-installed functional group at the C4 position. This two-step approach consists of first synthesizing an oxazole with a group that can be readily oxidized, such as a hydroxymethyl group (-CH₂OH) or an ester (-COOR), and then performing the oxidation.
For instance, 4-(hydroxymethyl)oxazoles can serve as direct precursors. The oxidation of 2-phenyl-4-(hydroxymethyl)oxazole to 2-phenyloxazole-4-carbaldehyde has been demonstrated, showcasing the viability of this method. researchgate.net Similarly, oxazole-4-carboxylates, which can be synthesized from aldehydes via 3-oxazoline-4-carboxylate intermediates, are valuable precursors. organic-chemistry.orgacs.org These carboxylates can be reduced to the corresponding primary alcohols and subsequently oxidized to the target carbaldehyde. The development of methods for synthesizing oxazole-4-carboxylates from aldehydes makes this a versatile pathway. acs.orgorganic-chemistry.org
3 Multicomponent Reaction (MCR) Approaches to Substituted Oxazole-4-Carbaldehydes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules like substituted oxazoles.
1 Ugi Reaction Derivatives for Oxazole Construction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity. In the context of oxazole synthesis, the Ugi reaction can be employed to create α-acylamino amide intermediates, which are ideally configured to undergo subsequent cyclodehydration to form the oxazole ring. nih.govrsc.org A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.
To synthesize oxazoles, the product from the Ugi reaction can be treated with a dehydrating agent. For example, a tandem Ugi/Robinson-Gabriel sequence has been developed where the Ugi intermediate undergoes cyclodehydration to yield the desired 2,4,5-trisubstituted oxazole scaffold. nih.gov Variants of this approach use ammonia (B1221849) surrogates, like tritylamine (B134856) or 2,4-dimethoxybenzylamine, to introduce an amino group that is essential for the final oxazole structure. nih.govnih.govacs.org These methods allow for the construction of oxazoles with multiple points of diversity. nih.gov
2 Wittig Reaction Pathways Utilizing Oxazole Carbaldehyde Derivatives
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones into alkenes. wikipedia.orgmasterorganicchemistry.com In this context, this compound serves as a valuable electrophilic substrate. The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as the nucleophile.
The reaction of an oxazole-4-carbaldehyde with a Wittig reagent (e.g., triphenyl phosphonium ylide) results in the formation of a 4-vinyloxazole derivative. This pathway is significant as it extends the carbon chain and introduces an alkene functionality, which is a versatile handle for further synthetic transformations. visualizeorgchem.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. masterorganicchemistry.comvisualizeorgchem.com This demonstrates the synthetic utility of the carbaldehyde group on the oxazole ring. A cascade reaction sequence involving an Ugi-4CR followed by an intramolecular Wittig reaction has also been developed to construct functionalized oxazoles. rsc.org
4 Palladium-Catalyzed and Copper-Mediated Synthetic Routes
Transition metal catalysis provides highly efficient and selective methods for the synthesis of heterocyclic compounds, including oxazoles. Palladium and copper are particularly prominent in this field, enabling bond formations that are otherwise challenging.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A direct route to (hetero)arylated oxazoles involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate. nih.govresearchgate.net This precursor can then be converted to the carbaldehyde. Palladium catalysis is also effective for the cascade difluoroalkylation and cyclization of N-propargylamides to produce oxazoles. acs.org
Copper-catalyzed reactions offer complementary pathways. A tandem reaction for synthesizing 4,5-difunctionalized oxazoles from ethyl 2-isocyanoacetate and aldehydes has been developed using a catalytic amount of copper(I) bromide (CuBr) with molecular oxygen as the oxidant. rsc.org This process involves a catalytic cycloaddition and oxidative dehydroaromatization. rsc.org Other copper-mediated methods include the aerobic oxidative dehydrogenative annulation of aryl acetaldehydes and amines to form oxazoles nih.gov and the coupling of α-diazoketones with nitriles. semanticscholar.org
Table 2: Overview of Metal-Catalyzed Syntheses of Oxazole Derivatives
| Catalyst System | Reactants | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Palladium/Phosphine (B1218219) Ligand | Ethyl oxazole-4-carboxylate, (Hetero)aryl halides | Direct Arylation | 2-(Hetero)aryl-oxazole-4-carboxylates | nih.gov |
| Copper(I) Bromide/O₂ | Ethyl 2-isocyanoacetate, Aldehydes | Tandem Cycloaddition/Oxidation | 4,5-Difunctionalized oxazoles | rsc.org |
| Copper(II) Triflate | α-Diazoketones, Amides | Cyclocondensation | 2,4-Disubstituted oxazoles | semanticscholar.org |
Vilsmeier-Haack Reagent Applications in 4-Carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comambeed.com It typically involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. ijpcbs.comwikipedia.org This electrophilic species then reacts with the substrate to introduce a formyl group. ijpcbs.comwikipedia.org
This reaction has been successfully applied to the synthesis of various oxazole-4-carbaldehydes. For instance, 5-chloro-2-aryloxazole-4-carbaldehydes have been synthesized from N-arylglycines using a Vilsmeier reagent prepared from bis(trichloromethyl) carbonate (BTC) and DMF. clockss.org The reaction proceeds in good yields, although it is sensitive to steric hindrance from substituents on the aromatic ring. clockss.org In some cases, using POCl₃ instead of BTC can lead to slightly higher yields. clockss.org The Vilsmeier-Haack reaction has also been employed in the synthesis of pyrazole-4-carbaldehyde derivatives, which are valuable precursors for other heterocyclic compounds. researchgate.netresearchgate.net
The reaction is not only a formylating agent but can also act as an activating reagent for various functional groups and has been used to construct a wide array of heterocyclic systems. ijpcbs.com For example, 2-azidoacetophenones can undergo a Vilsmeier cyclization to produce 5-aryloxazole-4-carboxaldehydes. researchgate.net
Synthesis via 3-Oxazoline-4-carboxylate Intermediates
An alternative and efficient route to oxazole-4-carbaldehydes and their derivatives involves the use of 3-oxazoline-4-carboxylate intermediates. nih.govorganic-chemistry.org These intermediates are readily accessible and can be oxidized to form the corresponding oxazole-4-carboxylates. organic-chemistry.org This two-step synthesis from aldehydes offers a valuable alternative to traditional methods. nih.gov
The utility of 3-oxazoline-4-carboxylates extends beyond the synthesis of carboxylates. Their reactivity towards Grignard reagents allows for the facile preparation of 4-keto-oxazole derivatives. nih.govorganic-chemistry.org Furthermore, these intermediates can be converted to the desired oxazole-4-carbaldehyde through controlled reduction of the corresponding ester. A batch reduction of a bisoxazole ester with diisobutylaluminium hydride (DIBAL-H) has been shown to produce the aldehyde in high yield. mdpi.com This approach avoids aqueous extractions and column chromatography by utilizing polymer-supported reagents and scavengers, streamlining the purification process. mdpi.com
The synthesis of the initial 3-oxazoline-4-carboxylates can be achieved through the dehydrative cyclization of N-acylamino alcohols. google.com
Optimization of Synthetic Conditions and Reaction Efficiencies
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound and its congeners. prismbiolab.com This involves a systematic evaluation of various parameters, including catalysts, reagents, solvents, and temperature. prismbiolab.comresearchgate.net
The choice of catalyst and reagents significantly impacts the outcome of oxazole synthesis. In the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides, copper(II) triflate [Cu(OTf)₂] has been shown to be an effective catalyst. ijpsonline.com Iodine, in combination with potassium carbonate, can also catalyze the formation of 2,5-diphenyloxazole (B146863) from bromoacetophenone and benzylamine, though yields may be moderate. ijpsonline.com For the synthesis of 5-aryloxazoles from aromatic aldehydes and tosylmethyl isocyanide (TosMIC), a quaternary ammonium hydroxide (B78521) ion exchange resin can be used as a catalyst, which simplifies the removal of byproducts. organic-chemistry.org
The base employed in the reaction also plays a critical role. While bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) may not always be effective, 4-(dimethylamino)pyridine (DMAP) has been shown to significantly improve the yield of oxazole products in certain reactions. acs.org The amount of base used can also be a determining factor in reaction efficiency. acs.org
The following table summarizes the effect of different catalysts and bases on the yield of various oxazole syntheses.
| Catalyst/Base | Reactants | Product | Yield (%) | Reference |
| Cu(OTf)₂ | α-diazoketones and amides | 2,4-disubstituted oxazoles | 87 | ijpsonline.com |
| I₂/K₂CO₃ | Bromoacetophenone and benzylamine | 2,5-diphenyloxazole | 46 | ijpsonline.com |
| Ion Exchange Resin | Aromatic aldehydes and TosMIC | 5-aryloxazoles | High | organic-chemistry.org |
| DMAP | 3-fluorobenzoic acid and ethyl isocyanoacetate | Oxazole product | 70 | acs.org |
Solvent selection and temperature are critical parameters that can dramatically influence reaction outcomes. In the synthesis of substituted oxazoles through C-O bond cleavage, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) can be effective, while non-polar solvents such as toluene (B28343) and dioxane may not facilitate the reaction. rsc.org Temperature also plays a crucial role; some reactions may not proceed at room temperature and require elevated temperatures to achieve significant yields. rsc.org However, excessively high temperatures can sometimes lead to side reactions and reduced yields. rsc.org
In microwave-assisted synthesis, the choice of solvent is also critical. For the reaction of benzaldehyde (B42025) with TosMIC, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (CH₃CN) can yield the desired oxazoline (B21484) product, while solvents like DMF and DMSO may not lead to cyclization. nih.gov Interestingly, using chloroform (B151607) (CHCl₃) can result in a mixture of oxazoline and oxazole products. nih.gov The use of greener solvents like ethanol (B145695) (EtOH) and isopropanol (B130326) (IPA) can lead to high yields of the desired oxazole. nih.gov
The table below illustrates the effect of different solvents and temperatures on product yield.
| Solvent | Temperature (°C) | Reactants | Product | Yield (%) | Reference |
| Ethyl Acetate | 80 | 2-oxo-2-phenylethyl acetate and benzylamine | Substituted oxazole | 85 | rsc.org |
| Ethyl Acetate | 25 | 2-oxo-2-phenylethyl acetate and benzylamine | Substituted oxazole | Not detected | rsc.org |
| Ethyl Acetate | 50 | 2-oxo-2-phenylethyl acetate and benzylamine | Substituted oxazole | 35 | rsc.org |
| THF | 60 | Benzaldehyde and TosMIC | 4,5-disubstituted oxazolines | 95 | nih.gov |
| IPA | 60 | Benzaldehyde and TosMIC | 5-phenyl oxazole | 95 | nih.gov |
Process intensification techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over conventional batch methods, including reduced reaction times, increased yields, and improved safety profiles. ijpsonline.comnii.ac.jpclockss.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by enabling rapid and uniform heating. nii.ac.jpmdpi.com This has been successfully applied to the synthesis of various oxazole derivatives. For example, the reaction of 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde with hippuric acid to form a disubstituted oxazol-5-one is significantly faster under microwave conditions compared to conventional heating. semanticscholar.orgresearchgate.net Similarly, the synthesis of 5-phenyl oxazole from benzaldehyde and TosMIC can be achieved in just 8 minutes with a 96% yield using microwave irradiation. nih.gov This method also allows for the selective synthesis of either oxazolines or oxazoles by controlling the reaction conditions. nih.gov
Flow Chemistry: Continuous flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and scalability. rsc.orgrsc.org This technology is particularly beneficial for handling unstable intermediates and performing multi-step syntheses in a continuous manner. uc.ptbeilstein-journals.org The synthesis of oxazolines and their subsequent oxidation to oxazoles has been successfully demonstrated in a flow system. rsc.org Flow chemistry also enables the telescoping of synthetic steps, eliminating the need for intermediate workup and purification, which is particularly advantageous for large-scale production. mdpi.comuc.pt For instance, an oxazole carboxylic acid intermediate has been synthesized in multigram quantities using a flow sequence without traditional purification steps. uc.pt
The following table provides a comparison of conventional and process-intensified methods for oxazole synthesis.
| Method | Reactants | Product | Reaction Time | Yield (%) | Reference |
| Conventional | 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde and hippuric acid | Disubstituted oxazol-5-one | 2.5 - 4 h | - | semanticscholar.orgresearchgate.net |
| Microwave | 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde and hippuric acid | Disubstituted oxazol-5-one | Shorter | Higher | semanticscholar.orgresearchgate.net |
| Microwave | Benzaldehyde and TosMIC | 5-phenyl oxazole | 8 min | 96 | nih.gov |
| Flow Chemistry | β-hydroxy amides | Oxazolines | Rapid | - | rsc.org |
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic routes to this compound and its analogs. ijpsonline.comscispace.com This involves the use of safer solvents, recyclable catalysts, and energy-efficient methods to minimize waste and environmental impact. mdpi.compreprints.org
The use of water as a solvent is a key aspect of green chemistry. preprints.org For example, the van Leusen reaction has been successfully performed in water using β-cyclodextrin, which allows for the use of catalytic amounts of base at lower temperatures. mdpi.com The development of metal-free catalytic systems, such as the use of iodine and potassium carbonate, also aligns with green chemistry principles by avoiding the use of toxic and expensive heavy metals. rsc.org
Nanocatalysts offer several advantages in green synthesis, including high stability, selectivity, and easy separation and recyclability. mdpi.com Magnetically separable nanocatalysts, for instance, can be easily removed from the reaction mixture using a magnet and reused multiple times without significant loss of activity. mdpi.com
Process intensification techniques like microwave and ultrasound irradiation are considered green technologies as they often lead to shorter reaction times, reduced energy consumption, and higher yields. ijpsonline.commdpi.compreprints.org Flow chemistry also contributes to greener synthesis by minimizing solvent usage and allowing for better control over reaction conditions, which can reduce the formation of byproducts. mdpi.comuc.pt
The following table highlights some green chemistry approaches in oxazole synthesis.
| Green Chemistry Principle | Application in Oxazole Synthesis | Reference |
| Use of Safer Solvents | van Leusen reaction in water with β-cyclodextrin. | mdpi.com |
| Use of Recyclable Catalysts | Magnetically separable Fe₃O₄ nanoparticle catalyst. | mdpi.com |
| Metal-Free Catalysis | I₂/K₂CO₃ catalyzed synthesis of substituted oxazoles. | rsc.org |
| Energy Efficiency | Microwave-assisted synthesis with reduced reaction times. | nih.govmdpi.com |
| Waste Minimization | Flow chemistry with telescoped reaction steps and no intermediate purification. | mdpi.comuc.pt |
Atom Economy and Waste Minimization Strategies
Atom economy, a principle of green chemistry, seeks to maximize the incorporation of all materials used in a chemical process into the final product. um-palembang.ac.id In the synthesis of oxazole derivatives, this often involves the use of catalytic rather than stoichiometric reagents and designing reactions that minimize the formation of byproducts. um-palembang.ac.id
One strategy to improve atom economy is through intramolecular ring-to-ring isomerization, which theoretically has 100% atom economy. mdpi.com For instance, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles can produce variously substituted 4H-pyrrolo[2,3-d]oxazoles. mdpi.com While not directly yielding this compound, this principle highlights a pathway for creating complex heterocyclic systems with minimal waste.
Waste minimization can also be achieved by recycling catalysts. For example, a silver-mediated one-step synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles has been developed where the silver product can be readily recycled. researchgate.netacs.org Similarly, the use of magnetically recoverable catalysts allows for multiple recycling cycles, significantly reducing waste and operational costs. researchgate.net
A one-pot, multicomponent reaction of catechols with various reagents can also contribute to waste minimization by streamlining synthetic sequences and reducing the need for purification of intermediates.
Solvent-Free and Reduced-Solvent Methodologies
The reduction or elimination of volatile organic solvents is a key aspect of green chemistry. ijpsonline.com Solvent-free and reduced-solvent methodologies not only decrease environmental pollution but can also lead to improved reaction rates and yields.
Microwave-assisted organic synthesis has emerged as a powerful tool for achieving solvent-free conditions. jocpr.com For example, the synthesis of 2-arylbenzoxazoles from 2-aminophenol (B121084) and arylaldehydes has been successfully carried out under solvent-free microwave irradiation, offering advantages such as rapid reaction times and simple workup procedures. jocpr.com Another example is the microwave-assisted synthesis of pyrazole-containing 2,4-disubstituted oxazol-5-ones, which demonstrates significant reductions in reaction time and improvements in yield compared to conventional heating. researchgate.net
Continuous flow synthesis is another technique that can reduce solvent usage and improve safety and efficiency. ijpsonline.com This method has been applied to the synthesis of oxazoles, demonstrating high conversion rates and minimizing the generation of unwanted byproducts. ijpsonline.com The use of ionic liquids as recyclable reaction media also presents a promising alternative to traditional solvents in oxazole synthesis. ijpsonline.com
Exploration of Sustainable Catalytic Systems
The development of sustainable catalytic systems is crucial for advancing green synthetic methodologies. These catalysts are often more environmentally benign, efficient, and can be recycled and reused.
Transition-metal catalysis, particularly with copper, palladium, and rhodium, has been extensively used in oxazole synthesis. unimi.it Copper-catalyzed reactions, for instance, are employed in the synthesis of phenylalanine-derived oxazoles and in the oxidative cyclization of enamides to form oxazoles. researchgate.netorganic-chemistry.org Palladium catalysis is effective for the direct arylation of oxazoles, allowing for the formation of C-C bonds with high regioselectivity. organic-chemistry.org Rhodium(II) acetate is a known catalyst for the reaction of diazomalonaldehyde with nitriles to produce 2-substituted-1,3-oxazole-4-carboxaldehydes. koreascience.kr
In addition to metal-based catalysts, organocatalysis using hypervalent iodine compounds offers a milder and non-toxic alternative. rsc.org These catalysts can facilitate a range of oxidative functionalizations necessary for heterocycle synthesis. rsc.org Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, simplifies product purification and catalyst recycling, contributing to a more sustainable process. organic-chemistry.org The development of novel nano-magnetic catalysts also shows promise for the efficient and environmentally friendly production of heterocyclic compounds under solvent-free conditions. researchgate.net
Below is a table summarizing various synthetic approaches for oxazole derivatives, highlighting the catalyst, solvent, and key features of each methodology.
| Methodology | Catalyst | Solvent | Key Features | Reference |
| Rhodium-catalyzed reaction | Rhodium(II) acetate | Dichloroethane | Synthesis of 2-substituted-1,3-oxazole-4-carboxaldehydes from diazomalonaldehyde and nitriles. | koreascience.kr |
| Microwave-assisted synthesis | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Solvent-free | Rapid and efficient synthesis of 2-arylbenzoxazoles. | jocpr.com |
| Continuous flow synthesis | Deoxo-Fluor | Acetonitrile | High conversion of β-hydroxy amides to oxazolines with reduced byproducts. | ijpsonline.com |
| Silver-mediated synthesis | Silver salt | Dichloromethane | One-step procedure for 2,4,5-trisubstituted oxazoles with recyclable catalyst. | researchgate.netacs.org |
| Copper-catalyzed cyclization | Copper(II) triflate | Not specified | Synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. | organic-chemistry.org |
| Palladium-catalyzed arylation | Palladium complex with phosphine ligands | Polar or nonpolar solvents | Regioselective C-5 or C-2 arylation of oxazoles. | organic-chemistry.org |
| Iodine-catalyzed cyclization | Iodine | Not specified | Tandem oxidative cyclization for the synthesis of 2,5-disubstituted oxazoles. | organic-chemistry.org |
| Nano-magnetic catalysis | Fe3O4@SiO2-APA-amide/imid-NiCl2 | Solvent-free | Efficient and environmentally friendly production of heterocyclic compounds. | researchgate.net |
Derivatization Strategies and Molecular Scaffold Modification Based on 2 O Tolyl Oxazole 4 Carbaldehyde
Design Principles for Diverse Derivatives of 2-(o-Tolyl)oxazole-4-carbaldehyde
The design of new derivatives of this compound is guided by principles that aim to systematically explore the chemical space around the core scaffold. These principles are crucial for developing compounds with optimized biological activity or material properties.
Rational Design for Structural Diversity
Rational drug design involves the strategic synthesis of compounds to interact with specific biological targets. For this compound, this approach focuses on modifying the aldehyde group and the tolyl moiety to create structural diversity. The aldehyde at the C4 position is a key reactive handle for introducing a wide range of substituents. For instance, it can undergo condensation reactions, reductive aminations, and additions of organometallic reagents to introduce new functional groups and build molecular complexity.
The o-tolyl group at the C2 position also offers opportunities for modification, although it is generally less reactive than the aldehyde. Modifications to this part of the molecule can influence the steric and electronic properties of the entire compound, which can be critical for its interaction with biological targets. The goal of rational design is to create a library of derivatives with varied substituents at these positions to systematically probe structure-activity relationships (SAR).
Combinatorial Chemistry Approaches
Combinatorial chemistry provides a powerful set of techniques for the rapid synthesis of large numbers of different but structurally related molecules. nih.govmdpi.com This approach is particularly well-suited for the derivatization of this compound. By employing solid-phase or solution-phase combinatorial synthesis, a vast library of derivatives can be generated from this single starting material.
For example, the aldehyde functionality can be reacted with a diverse set of primary or secondary amines in a reductive amination protocol to generate a library of amine derivatives. Similarly, a library of alcohol derivatives can be produced through reactions with various Grignard or organolithium reagents. The use of automated synthesis platforms can further accelerate the generation of these libraries, enabling high-throughput screening for desired biological activities or properties. Isoxazole-based combinatorial libraries have been successfully generated from 3-substituted phenyl-5-isoxazolecarboxaldehydes, demonstrating the utility of aldehyde-functionalized heterocycles in creating large and diverse compound collections. nih.gov
Synthesis of Novel Functionalized Derivatives
The functionalization of this compound can lead to the creation of novel and complex molecular architectures with unique properties. The following sections detail specific synthetic strategies for generating fused heterocyclic systems, keto-oxazole derivatives, and azide-functionalized oxazoles.
Incorporation into Fused Heterocyclic Systems (e.g., Naphthoxazoles, Pyrrolo[2,3-d]oxazoles)
The aldehyde group of this compound is a key precursor for the construction of fused heterocyclic systems. These larger, more complex structures are of significant interest in drug discovery.
Naphthoxazoles: One approach to synthesizing naphthoxazole derivatives involves a van Leusen reaction between an α,β-unsaturated aldehyde and tosylmethyl isocyanide (TosMIC), followed by photocyclization. nih.gov While this method does not directly start from this compound, an analogous strategy could involve a Wittig-type reaction to extend the aldehyde into an α,β-unsaturated system, which could then undergo further reactions to form a fused naphthalene (B1677914) ring.
Pyrrolo[2,3-d]oxazoles: The synthesis of pyrrolo[2,3-d]oxazole systems can be envisioned through multi-step sequences starting from the aldehyde. For example, the aldehyde could be used to construct a pyrrole (B145914) ring fused to the oxazole (B20620) core. While direct synthesis from this compound is not explicitly detailed in the provided context, the synthesis of related pyrrolo-fused systems often involves the elaboration of a carbonyl group. nih.govgoogle.com For instance, a Knoevenagel condensation followed by thermal cyclization of an azidoacrylate intermediate is a known method for forming a pyrrole ring fused to another heterocyclic system. researchgate.net
A general synthetic strategy for a related class of compounds, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, involves the reaction of hydroxymethylidene ketones with hydroxylamine (B1172632) hydrochloride. nih.gov This suggests that the aldehyde of this compound could be a starting point for creating similar fused structures.
Generation of Keto-Oxazole Derivatives
The conversion of the aldehyde group in this compound into a ketone functionality opens up new avenues for derivatization. A novel two-step synthesis of oxazole-4-carboxylates from aldehydes has been developed, which utilizes 3-oxazoline-4-carboxylates as intermediates. nih.gov These intermediates have been shown to react with Grignard reagents to produce 4-keto-oxazole derivatives. nih.gov
This method provides a facile route to keto-oxazoles, which can serve as valuable intermediates for further functionalization. The ketone group can participate in a wide range of chemical transformations, allowing for the introduction of additional diversity into the molecular scaffold.
| Aldehyde Precursor | Grignard Reagent | Product (4-Keto-Oxazole Derivative) | Yield (%) |
|---|---|---|---|
| Benzaldehyde (B42025) | PhMgBr | (4-Benzoyloxazol-2-yl)phenylmethanone | 85 |
| 4-Chlorobenzaldehyde | PhMgBr | (4-(4-Chlorobenzoyl)oxazol-2-yl)phenylmethanone | 82 |
| 4-Methoxybenzaldehyde | PhMgBr | (4-(4-Methoxybenzoyl)oxazol-2-yl)phenylmethanone | 88 |
| 2-Naphthaldehyde | MeMgBr | 1-(2-(Naphthalen-2-yl)oxazol-4-yl)ethan-1-one | 75 |
Synthesis of Azide-Functionalized Oxazoles
Azide-functionalized oxazoles are valuable intermediates, particularly for their utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov The synthesis of an azide-functionalized derivative from this compound would likely proceed through a multi-step process.
A common route to azides involves the conversion of a corresponding halide with an azide (B81097) salt. Therefore, the aldehyde group of this compound would first need to be reduced to an alcohol. This alcohol can then be converted to a halide, such as a bromide or chloride, which can subsequently be displaced by an azide nucleophile. nih.gov
For example, 2-(halomethyl)-4,5-diphenyloxazoles have been shown to be effective scaffolds for synthetic elaboration, including reaction with azide ions to form 2-(azidomethyl)oxazoles. nih.gov A similar strategy could be applied to the C4 position of the 2-(o-Tolyl)oxazole core after appropriate functional group manipulation of the carbaldehyde.
| Halogenated Precursor | Azide Source | Product | Yield (%) |
|---|---|---|---|
| 2-(Chloromethyl)-4,5-diphenyloxazole | NaN3 | 2-(Azidomethyl)-4,5-diphenyloxazole | High (not specified) |
| 2-Bromo-5-(bromomethyl)benzaldehyde derivative | NaN3 | 2-Bromo-5-(azidomethyl)benzaldehyde derivative | Quantitative |
Formation of Imidazole (B134444) and Pyrazole (B372694) Clubbed Oxazole Derivatives
The chemical architecture of this compound offers a versatile platform for the synthesis of more complex heterocyclic systems. The aldehyde functional group at the C4 position of the oxazole ring serves as a key reactive handle for elaboration, enabling the construction of "clubbed" or bi-heterocyclic molecules where an imidazole or pyrazole ring is appended to the core oxazole scaffold. These derivatization strategies typically involve condensation reactions where the aldehyde carbon becomes a constituent atom of the new heterocyclic ring.
Synthesis of Pyrazole-Oxazole Hybrids: The formation of a pyrazole ring linked to the oxazole core can be achieved through classical pyrazole synthesis routes that utilize an aldehyde precursor. A primary method involves the reaction of the this compound with various hydrazine (B178648) derivatives. For instance, condensation with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) would initially form a corresponding hydrazone. This intermediate can then undergo cyclization under appropriate conditions, often promoted by reagents that facilitate ring closure, to yield a 1,5-disubstituted pyrazole ring attached at its C5 position to the oxazole C4. The Vilsmeier-Haack reaction is a known method for formylating a pre-formed pyrazole ring, but in this context, the aldehyde is the starting point for building the new ring. researchgate.netnih.gov
Synthesis of Imidazole-Oxazole Hybrids: Several pathways exist for constructing an imidazole ring from the oxazole-4-carbaldehyde (B56818) moiety. One notable strategy is the direct conversion of the oxazole ring itself into an N-substituted imidazole. rsc.org This transformation can be promoted by microwave-assisted heating of the oxazole with a primary amine, where the amine attacks the oxazole ring, leading to a ring-opening and subsequent ring-closing cascade to form the imidazole product. rsc.org
Alternatively, the aldehyde can participate in multi-component reactions to build an adjacent imidazole ring. For example, in a variation of the Radziszewski synthesis, the aldehyde could react with a 1,2-dicarbonyl compound (like benzil) and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) to construct a tri-substituted imidazole ring fused or linked to the oxazole scaffold.
The following table summarizes potential synthetic strategies for these clubbed derivatives.
| Target Heterocycle | Key Reagents | General Reaction Type | Resulting Structure |
| Pyrazole | Hydrazine Hydrate, Phenylhydrazine | Condensation-Cyclization | Oxazole ring linked to a pyrazole ring |
| Imidazole | Primary Amine (e.g., Cyclopentylamine) | Microwave-Assisted Ring Transformation | N-substituted imidazole replacing the original oxazole ring |
| Imidazole | 1,2-Dicarbonyl, Ammonium Acetate (B1210297) | Multi-component Condensation | Oxazole ring linked to a tri-substituted imidazole ring |
Investigation of Substituent Effects on Chemical Reactivity and Synthetic Outcomes
The reactivity of this compound and the outcomes of its derivatization reactions are significantly governed by the electronic and steric properties of substituents on the 2-position o-tolyl group. These substituent effects can modulate the electrophilicity of the aldehyde carbon, influence the stability of reaction intermediates, and sterically impede the approach of reagents.
Electronic Influences of Substituents
Electronic effects are transmitted through the molecular framework via induction and resonance, altering the electron density distribution. lasalle.edu The substituent on the phenyl ring can either donate or withdraw electron density, which in turn influences the reactivity of the aldehyde group for nucleophilic attack.
The baseline substituent in this compound is the ortho-methyl group. As an alkyl group, it is considered a weak electron-donating group (EDG) through an inductive effect and hyperconjugation. pressbooks.pub This electron donation slightly increases the electron density of the phenyl and oxazole rings, which can subtly decrease the electrophilicity of the aldehyde carbon compared to an unsubstituted 2-phenyloxazole (B1349099) analogue.
Introducing other substituents onto the tolyl ring would further modulate this electronic profile:
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) are strong EDGs through resonance. lasalle.edu Their presence on the tolyl ring would increase the electron density on the heterocyclic system, potentially deactivating the aldehyde towards nucleophilic attack and slowing down condensation reactions.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carbonyls (-COR) are potent EWGs through resonance and induction. libretexts.org Adding these to the tolyl ring would withdraw electron density from the system. This decrease in electron density would make the aldehyde carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles, likely accelerating condensation reactions. Research on the synthesis of related 2-aryloxazoles has shown that precursors bearing EDGs on the aryl ring tend to give higher yields, suggesting that an electron-rich aryl moiety facilitates the formation of the oxazole ring itself. clockss.org
The table below illustrates the expected impact of various substituents on the reactivity of the aldehyde.
| Substituent on Tolyl Ring | Electronic Effect | Expected Impact on Aldehyde Reactivity |
| -NO₂ (para to oxazole) | Strong EWG (Resonance & Inductive) | Increases electrophilicity, accelerates reaction with nucleophiles |
| -Cl (para to oxazole) | EWG (Inductive), Weak EDG (Resonance) | Net withdrawal; moderately increases electrophilicity |
| -CH₃ (ortho, the parent) | Weak EDG (Inductive & Hyperconjugation) | Baseline reactivity; slightly reduced electrophilicity vs. phenyl |
| -OCH₃ (para to oxazole) | Strong EDG (Resonance), EWG (Inductive) | Net donation; decreases electrophilicity, slows reaction with nucleophiles |
Steric Hindrance and Conformational Effects
Steric effects arise from the spatial arrangement of atoms and the physical bulk of functional groups. In this compound, the primary source of steric influence is the methyl group at the ortho position of the 2-phenyl ring.
This ortho-methyl group exerts a significant conformational effect known as the "ortho effect". wikipedia.org Its steric bulk forces the tolyl ring to twist out of the plane of the oxazole ring. This loss of planarity disrupts the π-conjugation between the aromatic and heterocyclic ring systems. researchgate.net A disruption in conjugation can alter the electronic communication between the rings, thereby influencing the reactivity at the C4-aldehyde position in a manner distinct from purely electronic effects.
Furthermore, the ortho-methyl group creates steric hindrance around the C2 position, which is adjacent to the reaction center at C4. While not directly blocking the aldehyde, this bulk can influence the preferred trajectory of incoming nucleophiles, potentially slowing reaction rates compared to its less hindered meta- and para-tolyl isomers. libretexts.org Experimental work on the synthesis of 5-chloro-2-aryloxazole-4-carbaldehydes has demonstrated that substrates with ortho-substituted aryl groups often fail to yield the desired product, highlighting the potent impact of such steric hindrance on synthetic outcomes. clockss.org
The following table compares the expected steric and conformational properties of tolyl isomers.
| Isomer | Steric Hindrance at Ring Linkage | Expected Ring-Ring Planarity | Potential Impact on Reaction Yields |
| This compound | High | Low (Twisted conformation) | Reduced yields due to steric hindrance and disrupted conjugation |
| 2-(m-Tolyl)oxazole-4-carbaldehyde | Low | High (Planar conformation likely) | Higher yields expected than ortho isomer |
| 2-(p-Tolyl)oxazole-4-carbaldehyde | Low | High (Planar conformation likely) | Highest yields expected due to minimal steric hindrance |
Advanced Spectroscopic and Computational Characterization of 2 O Tolyl Oxazole 4 Carbaldehyde and Its Derivatives
High-Resolution Spectroscopic Methodologies for Structural Elucidation
The precise determination of the three-dimensional arrangement of atoms within a molecule is paramount. High-resolution spectroscopic techniques offer a powerful arsenal (B13267) for chemists to probe the structural features of compounds like 2-(o-Tolyl)oxazole-4-carbaldehyde with exceptional detail.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution and the solid state. For this compound, ¹H and ¹³C NMR provide fundamental insights into its molecular framework.
The ¹H NMR spectrum of this compound in a suitable solvent, such as CDCl₃, reveals characteristic signals that can be assigned to the distinct protons within the molecule. The aldehyde proton typically appears as a singlet in the downfield region, around δ 9.8-10.0 ppm. The proton on the oxazole (B20620) ring (H-5) also gives a singlet, usually observed between δ 8.0 and 8.5 ppm. The aromatic protons of the o-tolyl group exhibit a more complex multiplet pattern in the range of δ 7.2-8.0 ppm due to their coupling interactions. The methyl protons of the tolyl group produce a sharp singlet at approximately δ 2.5 ppm.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning these proton and carbon signals. COSY spectra establish correlations between coupled protons, for instance, within the o-tolyl ring, while HSQC spectra link protons directly to their attached carbon atoms. This allows for a comprehensive mapping of the C-H framework of the molecule.
Solid-state NMR (ssNMR) can provide information about the structure and dynamics of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can yield high-resolution ¹³C spectra of the solid material, offering insights into the presence of different polymorphs or conformations in the solid state. mdpi.com
Interactive Data Table: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | ~9.9 | Singlet |
| Oxazole-H5 | ~8.2 | Singlet |
| Aromatic-H (o-tolyl) | ~7.2-8.0 | Multiplet |
| Methyl-H (o-tolyl) | ~2.5 | Singlet |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₉NO₂), HRMS would confirm its molecular weight of approximately 187.0633 g/mol .
Electron Ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule, providing further structural confirmation. The mass spectrum of the isomeric 2-(p-Tolyl)oxazole-4-carbaldehyde shows a prominent molecular ion peak [M]⁺. smolecule.com Key fragmentation patterns observed for the p-tolyl isomer, which are expected to be similar for the o-tolyl isomer, include the loss of the aldehyde group (-CHO) to give a fragment at [M-29]⁺, and the cleavage of the tolyl group. smolecule.com The presence of the tolyl cation at m/z 91 is a common feature in the mass spectra of tolyl-containing compounds. smolecule.com
Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound
| Fragment | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 187 |
| [M-CHO]⁺ | Loss of aldehyde group | 158 |
| [C₇H₇]⁺ | Tolyl cation | 91 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific functional groups. A strong band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C=N stretching vibration of the oxazole ring typically appears around 1600-1650 cm⁻¹. The C-O stretching within the oxazole ring can be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-H bending vibrations of the tolyl group give rise to signals in the fingerprint region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1680-1700 |
| Oxazole (C=N) | Stretch | 1600-1650 |
| Aromatic C-H | Stretch | >3000 |
| Oxazole (C-O) | Stretch | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the tolyl group, the oxazole ring, and the carbaldehyde group will influence the position and intensity of these bands. Generally, oxazole derivatives exhibit strong absorption bands in the UV region. For instance, 2,5-diaryl-4-isopropyl-1,3-oxazoles show a B band between 241.0–252.0 nm and an additional band at longer wavelengths (around 330 nm) due to the extended chromophore. mdpi.com Similar transitions would be anticipated for this compound, with the exact wavelengths being dependent on the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data. Density Functional Theory (DFT) is a widely used method to predict the geometric, electronic, and spectroscopic properties of molecules like this compound.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry, predicting bond lengths and angles that can be compared with experimental data if available. smolecule.com For the analogous 2-(p-tolyl)oxazole-4-carbaldehyde, DFT calculations predict a nearly planar geometry, with a small dihedral angle between the oxazole and p-tolyl rings, indicating significant conjugation. smolecule.com
Furthermore, computational methods can predict various molecular properties. The calculation of the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and potential intermolecular interactions. ljmu.ac.uk The red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the carbaldehyde group are expected to be regions of negative potential.
Theoretical calculations can also predict NMR chemical shifts and vibrational frequencies, which are instrumental in the assignment of experimental spectra. researchgate.net By comparing the calculated and experimental data, a more confident and detailed structural characterization can be achieved.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules. nih.gov DFT calculations, often employing methods like the B3LYP functional with a 6-311G(d,p) basis set, are used to optimize the ground-state geometry of oxazole derivatives. researchgate.netresearchgate.net For the related compound, 2-(p-Tolyl)oxazole-4-carbaldehyde, these calculations predict a nearly planar geometry. smolecule.com The dihedral angle between the oxazole and p-tolyl rings is calculated to be small (5.2°), which suggests significant conjugation between the two ring systems. smolecule.com
These computational models provide precise predictions of key structural parameters. For instance, the bond lengths within the oxazole ring (C-O: ~1.36 Å, C-N: ~1.30 Å) and the angle of the aldehyde group relative to the oxazole plane (~120°) can be determined, offering insights into steric and electronic effects. smolecule.com The accuracy of these calculations is often validated by comparing the theoretical geometries with experimental data obtained from X-ray crystallography, with results typically showing good agreement. researchgate.netresearchgate.net This computational groundwork is crucial for understanding the molecule's stability and the spatial arrangement of its functional groups, which in turn dictates its reactivity. The reactivity of oxazoles is influenced by the electron density of the ring, which can be modulated by substituents. numberanalytics.com The nitrogen atom tends to donate electron density, making the ring susceptible to electrophilic attack, while electron-withdrawing groups can enhance its reactivity towards nucleophiles. numberanalytics.com
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the pathways of chemical reactions, including the identification of transition states and reaction intermediates. For oxazole derivatives, this includes predicting outcomes of cycloadditions, oxidations, and functional group transformations. nih.govbaranlab.org For example, the synthesis of related pyrazole-4-carbaldehydes can be achieved through the Vilsmeier-Haack reaction, a process involving the formylation of an active methylene (B1212753) group, where computational models can map the reaction coordinates and energy barriers. researchgate.net
DFT and time-dependent DFT (TD-DFT) calculations can model complex reaction cascades, such as the photoinduced intramolecular cycloaddition of aryl-substituted oxazoles to form benzo[f]quinoline (B1222042) derivatives. nih.gov These studies can reveal whether a reaction proceeds through a stepwise or concerted mechanism by locating the transition state structures on the potential energy surface. nih.gov For instance, in the photocyclization of 2-(2-vinylstyryl)oxazoles, calculations showed a stepwise pathway involving sequential 10π and 6π ring closures. nih.gov
Furthermore, the mechanisms of transition-metal-catalyzed reactions, which are often used to functionalize C-H bonds, can be investigated. snnu.edu.cnrsc.org Theoretical studies can support proposed mechanisms, such as those involving oxidative addition and reductive elimination steps, by calculating the energies of intermediates and transition states in the catalytic cycle. rsc.org This predictive capability is invaluable for optimizing reaction conditions and designing new synthetic routes. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For this compound, a key flexible bond is the single bond connecting the o-tolyl group to the oxazole ring. The rotation around this bond is subject to steric hindrance from the ortho-methyl group.
In studies of similar structures like 2-o-tolyl-4-(3-N,N-dimethylaminophenylmethylene)-oxazol-5-one, conformational analysis is performed by systematically varying selected torsion angles (e.g., from -180° to +180° in 10° increments) and calculating the molecular energy profile using DFT methods. researchgate.netresearchgate.netresearchgate.net This reveals the most stable conformations and the energy barriers between them. For a related 2-phenyl oxazolone (B7731731) derivative, the dihedral angle between the phenyl and oxazolone rings was found to be small, indicating a preference for planarity to maximize conjugation. researchgate.net However, steric hindrance, such as that expected from the ortho-methyl group in this compound, would likely lead to a larger dihedral angle to minimize steric strain. beilstein-journals.org
Molecular dynamics (MD) simulations can further explore the conformational landscape of a molecule over time at a given temperature. nih.govrsc.org These simulations track the atomic motions, providing insight into the flexibility of the molecule and the accessibility of different conformational states, which can be crucial for understanding its interactions with other molecules. rsc.org
Theoretical Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which serve as a powerful tool for structure verification when compared with experimental data. nih.gov DFT calculations can accurately predict NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. researchgate.netsmolecule.com
For the analogous 2-(p-Tolyl)oxazole-4-carbaldehyde, theoretical ¹H NMR predictions align well with experimental data, showing the aldehyde proton at a characteristic downfield shift. smolecule.com Similarly, ¹³C NMR spectra can be calculated, with the aldehyde carbon appearing at a predictable chemical shift (e.g., ~192 ppm). smolecule.com
IR vibrational analysis via DFT can assign specific vibrational modes to the observed peaks in an experimental spectrum. smolecule.com Key predicted frequencies for the p-tolyl analogue include the aldehyde C=O stretch (around 1705 cm⁻¹) and the C=N and C-O stretches of the oxazole ring (around 1620 cm⁻¹ and 1275 cm⁻¹, respectively). smolecule.com
The table below summarizes the predicted spectroscopic data for the related compound, 2-(p-Tolyl)oxazole-4-carbaldehyde, based on computational analysis. smolecule.com
| Parameter | Predicted Value | Assignment |
| ¹H NMR | δ 10.1 ppm (s) | Aldehyde (-CHO) |
| δ 7.84 ppm (d, J=8.0 Hz) | p-Tolyl C2/C6-H | |
| δ 7.25 ppm (d, J=8.0 Hz) | p-Tolyl C3/C5-H | |
| δ 2.40 ppm (s) | Methyl (-CH₃) | |
| ¹³C NMR | δ 192.1 ppm | Aldehyde (C=O) |
| δ 150.2 ppm | Oxazole C4 | |
| δ 125–140 ppm | p-Tolyl Carbons | |
| δ 21.5 ppm | Methyl (-CH₃) | |
| IR | 1705 cm⁻¹ | Aldehyde C=O stretch |
| 1620 cm⁻¹ | Oxazole C=N stretch | |
| 1275 cm⁻¹ | Oxazole C-O stretch | |
| MS (EI) | m/z 187.20 | Molecular Ion [M]⁺ |
| m/z 158 | [M-CHO]⁺ | |
| m/z 91 | [C₇H₇]⁺ (tolyl fragment) |
Ligand-Target Interaction Analysis via Molecular Docking (excluding biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. asianjpr.com This analysis is crucial for understanding the fundamental non-covalent interactions that govern molecular recognition. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy. asianjpr.comrsc.org
Using software like AutoDock Vina, a three-dimensional grid is generated around the active site of the target protein. rsc.orgias.ac.in The ligand, in this case, this compound or its derivatives, is then docked into this grid. The simulation explores various conformations and orientations of the ligand to find the most favorable binding modes. ias.ac.in
The analysis of the resulting docked poses focuses on identifying the specific intermolecular interactions. nih.gov These can include:
Hydrogen bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).
Hydrophobic interactions: Between nonpolar regions of the ligand and the target.
Pi-stacking and Pi-alkyl interactions: Involving the aromatic rings of the ligand and aromatic or alkyl residues in the target site. ias.ac.in
By visualizing the docked complex, researchers can identify the key residues in the target's binding pocket that interact with the ligand, providing a detailed picture of the structural basis for the binding event, independent of any subsequent biological effect. ias.ac.innih.gov
Quantum Chemical Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its reactivity, stability, and other properties. researchgate.netresearchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. nih.govmdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. nih.gov The LUMO is the orbital that is most likely to accept electrons, highlighting regions prone to nucleophilic attack. nih.gov The spatial distribution of these orbitals, which can be visualized as colored lobes around the molecule, reveals the most reactive sites. researchgate.net
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP) Surface: The MEP is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. researchgate.netresearchgate.net It is color-coded to show regions of different charge distribution.
Red regions (negative potential) indicate areas of high electron density, typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. These are sites prone to electrophilic attack. researchgate.net
Blue regions (positive potential) indicate areas of low electron density or electron deficiency, such as around hydrogen atoms bonded to electronegative atoms. These are sites for potential nucleophilic attack. researchgate.net
Green regions represent areas of neutral potential.
The table below lists key quantum chemical descriptors and their general significance in molecular characterization. researchgate.net
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of a molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of a molecule. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential | µ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Softness | S = 1 / η | Reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index | ω = µ² / (2η) | Measures the ability of a species to accept electrons. |
Emerging Research Applications and Future Directions in Organic and Materials Chemistry
Role of 2-(o-Tolyl)oxazole-4-carbaldehyde as a Key Synthetic Intermediate in Complex Molecule Synthesis
The presence of a carbaldehyde group on the oxazole (B20620) ring makes this compound a valuable building block in organic synthesis. Aldehydes are highly versatile functional groups that can participate in a wide array of chemical transformations, allowing for their incorporation into larger, more intricate molecular architectures. The oxazole core itself is a significant scaffold found in numerous biologically active compounds, making this particular aldehyde a useful starting material for the synthesis of potential new drug candidates. smolecule.com
The reactivity of the aldehyde group allows for its conversion into various other functional groups. For instance, it can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a range of oxazole derivatives with different properties and functionalities. Furthermore, the aldehyde can undergo condensation reactions with various nucleophiles, enabling the construction of larger molecular frameworks. This versatility positions this compound as a key intermediate for the synthesis of complex heterocyclic compounds. The analogous compound, 2-o-Tolyl-thiazole-4-carbaldehyde, is also recognized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting the synthetic utility of this class of molecules. chemimpex.com
Potential Contributions to Advanced Materials Science and Engineering
The unique chemical structure of this compound also suggests its potential for applications in the development of advanced materials. Oxazole derivatives are known to be components of various materials, including polymers and dyes. irjmets.com
Dye and Pigment Chemistry Applications
Heterocyclic compounds are integral to the development of synthetic dyes. ekb.eg The extended π-system of the oxazole ring, in conjugation with the tolyl substituent and the carbaldehyde group, can impart chromophoric properties to molecules incorporating this scaffold. The reactivity of the aldehyde group allows for the facile synthesis of larger conjugated systems, which are often colored. For example, condensation reactions can lead to the formation of azo dyes or other chromophores. nih.gov The analogous thiazole (B1198619) compound, 2-o-Tolyl-thiazole-4-carbaldehyde, is explicitly mentioned for its use in the synthesis of dyes and pigments. chemimpex.com This suggests that this compound could similarly serve as a precursor to novel colorants with specific and desirable properties.
Polymer and Coating Development
Oxazole-containing polymers have been explored for their desirable properties, such as low dielectric constant, high optical clarity, and low water absorption, making them suitable for electronic and membrane technologies. asccindapur.com The aldehyde functionality of this compound provides a reactive handle for incorporating this heterocyclic unit into polymer backbones or as pendant groups. This could lead to the development of new polymers with tailored thermal, mechanical, and optical properties. The related compound, 2-o-Tolyl-thiazole-4-carbaldehyde, has been used in the development of novel materials like polymers and coatings with enhanced durability and resistance. chemimpex.com This precedent further supports the potential of its oxazole counterpart in polymer and materials science.
| Application Area | Potential Contribution of this compound |
| Dye & Pigment Chemistry | Precursor to novel chromophores through reactions of the aldehyde group. |
| Polymer & Coating Development | Incorporation into polymer structures to enhance thermal, optical, or mechanical properties. |
Methodological Advancements in Asymmetric Synthesis Utilizing Oxazole-4-Carbaldehydes
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the development of pharmaceuticals. While specific studies on the asymmetric synthesis directly utilizing this compound are not prevalent, the broader class of oxazole-4-carbaldehydes and related heterocyclic aldehydes are relevant to this field.
Methodologies developed for the asymmetric synthesis of functionalized isoxazolines, a related five-membered heterocycle, often involve transformations of aldehyde groups. nih.govacs.org For example, the asymmetric synthesis of isoxazoline (B3343090) skeletons has been achieved through the oxidation of hydroxylaminoalkyl furans, leading to intermediates that can be converted to aldehydes. nih.govacs.org These examples demonstrate the importance of aldehyde functionalities in building chiral complexity in heterocyclic systems. Future research may focus on developing chiral catalysts or auxiliaries that can react with the aldehyde group of this compound in a stereocontrolled manner, providing enantiomerically enriched products for various applications.
Development of Novel Catalytic Systems Incorporating Oxazole Moieties
Oxazole derivatives have been investigated for their potential as ligands in catalytic systems. The nitrogen and oxygen atoms within the oxazole ring can act as coordination sites for metal centers, forming catalysts for a variety of organic transformations. irjmets.combohrium.com The synthesis of oxazole derivatives is often achieved through metal-catalyzed reactions, with metals like copper, palladium, and nickel playing a crucial role. bohrium.comorganic-chemistry.org
The development of novel catalytic systems is an active area of research. While direct applications of this compound in catalysis are not yet widely reported, its structure provides a basis for the design of new ligands. The tolyl and aldehyde groups can be modified to tune the steric and electronic properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity, selectivity, and stability. For instance, the aldehyde could be converted into an imine or another coordinating group, creating a multidentate ligand. The Suzuki-Miyaura coupling reaction has been used to produce 2,4,5-trisubstituted oxazoles, showcasing the potential for functionalizing the oxazole core for catalytic applications. tandfonline.com
Frontiers in Theoretical Chemistry for Oxazole-4-Carbaldehydes
Theoretical chemistry provides valuable insights into the electronic structure, reactivity, and potential applications of molecules like this compound. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to understand the molecule's properties and predict its behavior in various chemical reactions.
For related oxazole derivatives, theoretical studies have been used to elucidate electronic structure and reactivity, which aids in drug design and materials development. irjmets.com For example, TD-DFT calculations have been used to understand the photocyclization of aryl-substituted o-vinylstyryl-2-oxazoles. nih.gov Similar computational approaches could be applied to this compound to investigate its photophysical properties, reaction mechanisms, and interactions with biological targets or material interfaces. Such theoretical investigations can guide experimental work and accelerate the discovery of new applications for this versatile compound.
Integration of Machine Learning and AI in Oxazole Synthesis Prediction and Optimization
The synthesis of complex heterocyclic compounds like oxazoles is a cornerstone of modern organic and materials chemistry. Traditionally, the optimization of synthetic routes has been a labor-intensive process, relying heavily on expert intuition and extensive trial-and-error experimentation. However, the advent of machine learning (ML) and artificial intelligence (AI) is beginning to revolutionize this field, offering powerful tools for the prediction of reaction outcomes and the optimization of synthesis protocols. This section explores the burgeoning role of AI and ML in the context of oxazole synthesis, with a conceptual focus on the synthesis of this compound.
Predictive Modeling of Reaction Yields
A significant application of machine learning in chemical synthesis is the prediction of reaction yields. acs.org By training ML algorithms on large datasets of experimental results, it is possible to create models that can accurately forecast the outcome of a reaction under a specific set of conditions. These models typically use a variety of molecular and reaction-based "descriptors" as input features. bohrium.comd-nb.info
For the synthesis of an oxazole derivative like this compound, which can be prepared through methods such as the Van Leusen reaction, these descriptors might include:
Reactant Properties: Steric and electronic properties of the starting materials (e.g., o-tolyl-substituted isocyanide and an appropriate aldehyde).
Catalyst Properties: Characteristics of the catalyst used, if any (e.g., copper or palladium catalysts in certain oxazole syntheses). ontosight.ai
Reaction Conditions: Parameters such as temperature, solvent, concentration, and reaction time.
A notable example of this approach is the use of random forest algorithms to predict the yields of Buchwald-Hartwig amination reactions. d-nb.info In such a model, quantum chemistry is used to calculate molecular properties like vibrational frequencies and dipole moments, which then serve as inputs for the ML algorithm. d-nb.info After training on a dataset generated through high-throughput experimentation, the model can predict yields for new combinations of reactants and conditions with remarkable accuracy. bohrium.com
To illustrate how this might be applied to oxazole synthesis, consider a hypothetical dataset for the synthesis of various 2-aryloxazole-4-carbaldehydes. An interactive table below shows a simplified representation of data that could be used to train an ML model.
| Reactant (Aryl Group) | Catalyst | Temperature (°C) | Solvent | Predicted Yield (%) |
| o-Tolyl | Copper(I) iodide | 80 | Toluene (B28343) | 85 |
| Phenyl | Copper(I) iodide | 80 | Toluene | 88 |
| p-Tolyl | Copper(I) iodide | 80 | Toluene | 90 |
| o-Tolyl | Palladium(II) acetate (B1210297) | 100 | DMF | 75 |
| p-Tolyl | Palladium(II) acetate | 100 | DMF | 78 |
This table is a hypothetical representation for illustrative purposes.
Optimization of Synthetic Routes
Beyond yield prediction, AI can be employed for the active optimization of reaction conditions. This is often achieved through a closed-loop system where a robotic platform performs a series of experiments, and an AI algorithm analyzes the results in real-time to suggest the next set of experimental parameters. researchgate.net This self-optimizing approach can explore a multidimensional reaction space much more efficiently than a human chemist, leading to significant improvements in yield and purity. scispace.com
| Experiment ID | Base | Solvent | Temperature (°C) | Time (h) | Observed Yield (%) |
| 1 | K2CO3 | Methanol | 60 | 12 | 78 |
| 2 | DBU | Acetonitrile (B52724) | 80 | 6 | 85 |
| 3 | K2CO3 | DMF | 60 | 12 | 72 |
| 4 | DBU | Methanol | 80 | 6 | 91 |
This table represents a simplified experimental design for optimization.
The algorithm would analyze the initial results and then design subsequent experiments to probe the most promising areas of the reaction space, potentially leading to a rapid convergence on the optimal conditions. researchgate.net
Discovery of Novel Synthetic Pathways and Mechanistic Insights
AI is not limited to optimizing known reactions; it can also aid in the discovery of entirely new synthetic methodologies. By analyzing vast databases of chemical reactions, AI models can identify novel patterns of reactivity and propose new transformations. acs.org Furthermore, machine learning can provide valuable insights into reaction mechanisms. For instance, in a study on Buchwald-Hartwig coupling, an ML model helped to uncover a previously unknown side reaction involving the competitive insertion of palladium into the N-O bond of isoxazole (B147169) additives. d-nb.infoprinceton.edu
In the context of oxazole synthesis, an AI framework could be used to screen virtual libraries of potential starting materials and catalysts for reactions like the Fischer oxazole synthesis or the Van Leusen reaction, potentially identifying more efficient or sustainable routes to compounds like this compound. ontosight.aimdpi.com
Future Directions
The integration of machine learning and AI into synthetic chemistry is still in its early stages, but the potential is immense. Future developments will likely involve more sophisticated algorithms, larger and more comprehensive datasets, and more tightly integrated robotic systems. bohrium.com As these technologies mature, they will undoubtedly become indispensable tools for chemists, accelerating the pace of discovery in both academic and industrial research. The design and synthesis of complex molecules like this compound and other oxazole derivatives will be significantly enhanced, leading to faster development of new pharmaceuticals, materials, and other valuable chemical products. nih.gov
Q & A
Q. What are the optimized synthetic routes for preparing 2-(o-Tolyl)oxazole-4-carbaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of o-tolyl-substituted precursors with aldehyde-bearing reagents. A Vilsmeier-Haack reaction (using DMF/POCl₃) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the aldehyde group . Key variables include:
- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf), impacting regioselectivity and byproduct formation.
- Temperature : Elevated temperatures (>100°C) may degrade the aldehyde group, reducing yields .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is standard, but recrystallization (using ethanol/water) improves purity for sensitive downstream reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm; deshielding effects from the oxazole ring confirm substitution patterns .
- IR Spectroscopy : A strong C=O stretch (~1680–1720 cm⁻¹) and C=N oxazole vibrations (~1600 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) resolves ambiguities in structural analogs .
Q. How should this compound be stored to prevent degradation?
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for weighing and reactions .
- Spill management : Absorb with inert material (vermiculite), avoid dust generation, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the aldehyde’s electrophilicity and oxazole’s π-electron density. For example:
- Nucleophilic attack : The aldehyde carbon exhibits higher electrophilicity (Mulliken charge ~ +0.45) compared to oxazole positions .
- Substitution patterns : Ortho-methyl steric effects reduce reactivity at the oxazole C2 position, favoring C5 modifications .
Q. What strategies resolve contradictions in reported reaction yields for aldehyde functionalization?
Q. How does the o-Tolyl group influence photophysical properties in metal-organic frameworks (MOFs)?
Q. What mechanistic insights explain aldehyde instability under acidic conditions?
Q. How can cross-coupling reactions be optimized for late-stage diversification?
Q. What analytical workflows validate batch-to-batch consistency in academic settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
